Differentiated Antiproliferative Activity of a Downstream HDAC Inhibitor Derived from the Tetrahydrobenzothiazole Scaffold
A hydroxamic acid-based HDAC inhibitor (compound 6h) synthesized using 4,5,6,7-tetrahydrobenzothiazole as the structural core demonstrates a significantly lower IC50 (4.19 µM) against KYSE30 human esophageal cancer cells compared to the reference HDAC inhibitor ACY1215 (IC50 = 19.84 µM) [1]. This represents a 4.7-fold increase in potency for the derivative of the target scaffold.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Derivative 6h: IC50 = 4.19 µM |
| Comparator Or Baseline | ACY1215 (Ricolinostat): IC50 = 19.84 µM |
| Quantified Difference | 4.7-fold lower IC50 (higher potency) |
| Conditions | KYSE30 human esophageal squamous cell carcinoma cell line, MTT assay [1] |
Why This Matters
This data provides a quantitative justification for selecting this specific aldehyde building block for the synthesis of HDAC inhibitors, as the resulting tetrahydrobenzothiazole-based compounds can exhibit superior in vitro efficacy against certain cancer cell lines compared to a clinical candidate.
- [1] Sun, S., Zhao, W., Li, Y., Chi, Z., Fang, X., Wang, Q., Han, Z., & Luan, Y. (2021). Design, synthesis and antitumor activity evaluation of novel HDAC inhibitors with tetrahydrobenzothiazole as the skeleton. Bioorganic Chemistry, 108, 104652. View Source
